

The Influence of Molecular Weight on the Properties of EPDM

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Compound of Interest

Compound Name: *Ethylene/propylene/diene
terpolymer*

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Ethylene Propylene Diene Monomer (EPDM) rubber is a synthetic elastomer renowned for its outstanding resistance to heat, ozone, weathering, and steam. Its versatile properties are fundamentally governed by its molecular architecture, primarily its molecular weight (MW) and molecular weight distribution (MWD). This guide provides a detailed exploration for researchers and scientists on how these molecular characteristics influence the processability and final performance of EPDM materials.

Molecular Weight and its Impact on EPDM Properties

The molecular weight of an EPDM polymer chain is a primary determinant of its physical properties. Generally, as the average molecular weight increases, the polymer chains become longer and more entangled, which has a direct and significant impact on both its processing behavior and the mechanical properties of the final vulcanized product.

Influence on Processability and Uncured Properties:

Higher molecular weight leads to a substantial increase in Mooney viscosity, a measure of the polymer's resistance to flow. This increased viscosity, often referred to as "green strength," is beneficial for shape stability during processing and storage before curing. However, excessively high molecular weight can make the rubber difficult to mix and process, requiring more energy and potentially leading to localized heat buildup, which can cause scorching.

Polymers with a lower molecular weight are easier to process but may have lower green strength.

Influence on Cured Properties:

For the vulcanized rubber, higher molecular weight generally enhances mechanical properties. Longer polymer chains allow for more effective stress transfer and a greater number of entanglements, which act as physical crosslinks. This results in improved tensile strength, tear strength, and resilience. However, there is a trade-off, as very high molecular weight can sometimes lead to reduced flexibility and lower elongation at break.

Molecular Weight Distribution (MWD):

Beyond the average molecular weight, the distribution of chain lengths (MWD) is also critical. A broad MWD, containing a mix of long and short polymer chains, often provides a good balance of properties. The shorter chains can act as a plasticizer, improving processability, while the longer chains contribute to the strength and elasticity of the cured material. Conversely, a narrow MWD can offer more predictable and uniform curing behavior.

Quantitative Data: Molecular Weight vs. EPDM Properties

The following table summarizes the relationship between EPDM molecular weight (often represented by Mooney Viscosity) and its key physical and mechanical properties. The data is compiled from various sources to illustrate general trends.

Property	Low Molecular Weight (Low Mooney Viscosity)	High Molecular Weight (High Mooney Viscosity)	Unit
Mooney Viscosity (ML 1+4 @ 125°C)	20 - 40	70 - 90+	MU
Green Strength	Low	High	-
Processability	Excellent	Fair to Poor	-
Tensile Strength	Lower	Higher	MPa
Elongation at Break	Higher	Lower	%
Tear Strength	Lower	Higher	kN/m
Compression Set	Higher (less favorable)	Lower (more favorable)	%
Oil Extension Capacity	Lower	Higher	phr

Experimental Protocols

Accurate characterization of EPDM properties is essential. The following are standardized methodologies for key experiments.

3.1. Mooney Viscosity Measurement

- Standard: ASTM D1646
- Objective: To measure the viscosity of unvulcanized rubber.
- Methodology:
 - A sample of the uncured EPDM is preheated in the sealed test chamber of a shearing-disc viscometer to a specified temperature (e.g., 125°C).
 - A rotor embedded in the sample begins to rotate at a constant speed (2 rpm).

- The torque required to maintain this rotation is measured.
- The viscosity is recorded after a specified time, typically 4 minutes, following a 1-minute pre-heat period. The result is reported as "ML 1+4 @ 125°C," where M is for Mooney, L for the large rotor, 1 is the pre-heat time, 4 is the test time, and 125°C is the temperature.

3.2. Tensile Strength and Elongation at Break

- Standard: ASTM D412
- Objective: To determine the ultimate tensile strength and elongation of vulcanized EPDM.
- Methodology:
 - A dumbbell-shaped specimen is cut from a cured sheet of EPDM of a specified thickness.
 - Benchmark gauges are marked on the narrow section of the specimen.
 - The specimen is mounted in the grips of a tensometer.
 - The specimen is stretched at a constant rate (e.g., 500 mm/min) until it ruptures.
 - The force required to cause rupture (for tensile strength) and the distance between the benchmark gauges at the point of rupture (for elongation) are recorded.

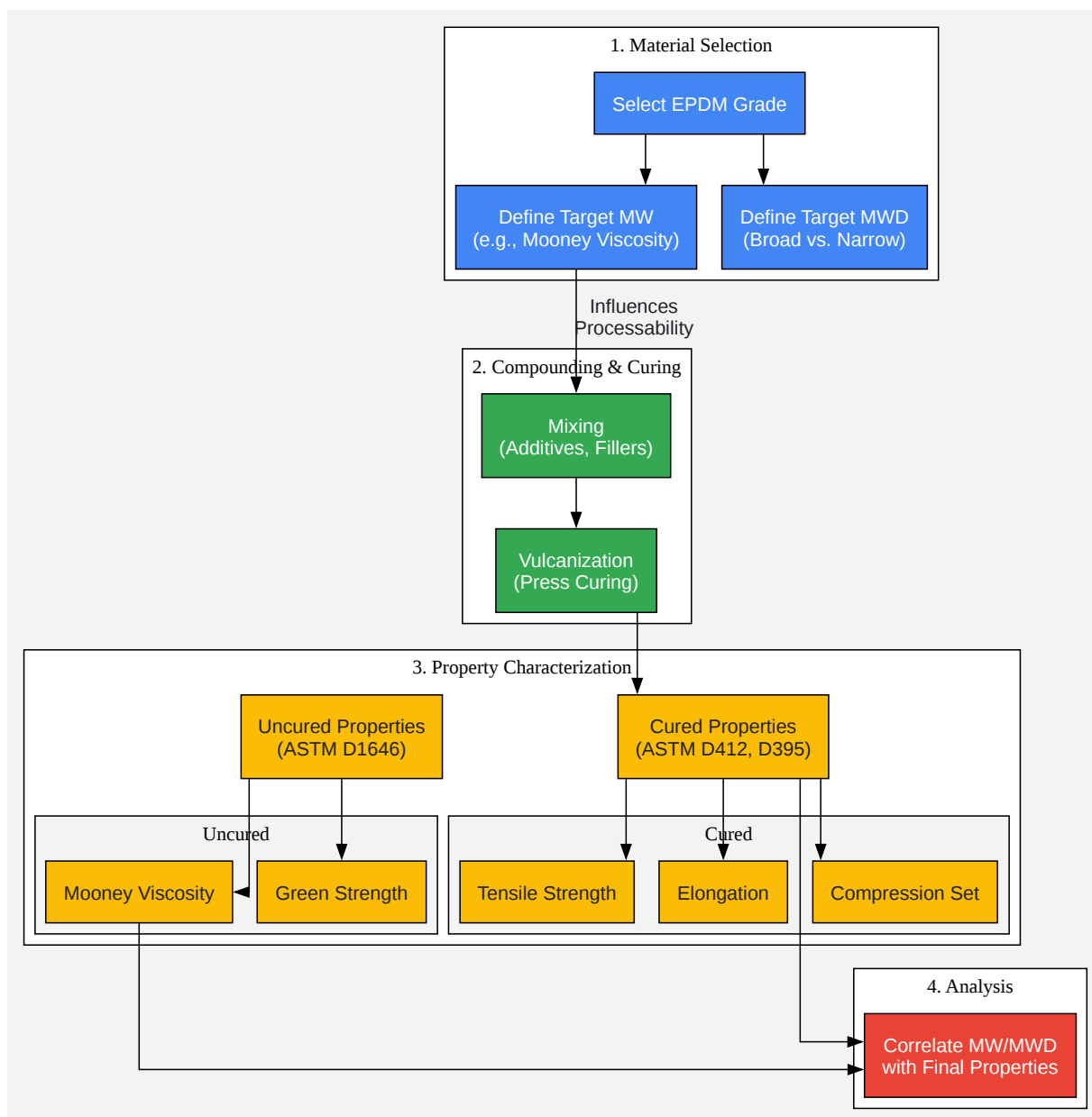
3.3. Compression Set

- Standard: ASTM D395 (Method B)
- Objective: To measure the ability of vulcanized EPDM to retain its elastic properties after prolonged compressive stress.
- Methodology:
 - A cylindrical specimen of a standard size is compressed to a specified percentage of its original height (typically 25%).

- The compressed specimen is placed in an oven at a specified temperature (e.g., 70°C or 100°C) for a set time (e.g., 22 or 70 hours).
- The specimen is removed from the fixture and allowed to cool at room temperature for 30 minutes.
- The final thickness of the specimen is measured. The compression set is calculated as the percentage of the original compression that was not recovered.

Visualization of EPDM Characterization Workflow

The following diagram illustrates the logical workflow from EPDM polymer selection to final property characterization, highlighting the central role of molecular weight.



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Caption: Workflow for EPDM characterization.

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